molecular formula C53H102N16O17S B13003322 Colimycin sulfate

Colimycin sulfate

Cat. No.: B13003322
M. Wt: 1267.5 g/mol
InChI Key: ZJIWRHLZXQPFAD-FPSDIOKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Colimycin sulfate, a polymyxin antibiotic, is primarily used to treat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its resurgence in clinical use is largely due to the increasing prevalence of antibiotic resistance. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies.

This compound exhibits its antibacterial effects through several mechanisms:

  • Membrane Disruption : this compound interacts with the outer membrane of Gram-negative bacteria by displacing divalent cations (Mg²⁺ and Ca²⁺) from lipopolysaccharides (LPS). This destabilization leads to increased membrane permeability and ultimately bacterial cell lysis .
  • Self-Promoted Uptake : The amphipathic nature of colimycin facilitates its uptake into bacterial cells. It first binds to the negatively charged phosphate groups on LPS, disrupting the membrane integrity and allowing further penetration .
  • Inhibition of Respiratory Enzymes : Colimycin also inhibits key respiratory enzymes, which disrupts energy production in bacteria, contributing to its bactericidal activity .
  • Anti-Endotoxin Activity : By binding to LPS, colimycin neutralizes its toxic effects, which can prevent septic shock caused by endotoxin release during bacterial lysis .

Clinical Efficacy

Recent studies have highlighted the effectiveness of this compound in treating infections caused by carbapenem-resistant organisms (CRO). Below is a summary of clinical findings:

StudyPatient PopulationTreatment EfficacyNephrotoxicity RateMortality Rate
ICU patients with CRO infections74.6% effective; 72.6% bacterial clearance7.6%22.9%
Critically ill patients70.5% clinical improvement rate4.1% acute kidney injury-
CNS infection casesEffective at achieving CSF concentrations; no significant toxicity observedNone reported-

Case Studies

  • CNS Infection Treatment : A case study reported successful treatment of a central nervous system infection caused by carbapenem-resistant Acinetobacter baumannii using intraventricular this compound. The treatment resulted in satisfactory control of infection without notable nephrotoxicity or neurotoxicity .
  • Retrospective Cohort Study : A multicenter study involving ICU patients demonstrated a significant clinical improvement rate with this compound treatment for severe infections due to CROs, with manageable rates of nephrotoxicity and other adverse effects .

Safety Profile

The safety profile of this compound has been a concern due to potential nephrotoxicity and neurotoxicity:

  • Nephrotoxicity : Occurred in a small percentage of patients (4.1% to 7.6%), often requiring careful monitoring during treatment .
  • Neurotoxicity : Reports indicate low incidence rates, with no severe cases noted in specific studies focusing on CNS applications .

Properties

Molecular Formula

C53H102N16O17S

Molecular Weight

1267.5 g/mol

IUPAC Name

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1

InChI Key

ZJIWRHLZXQPFAD-FPSDIOKYSA-N

Isomeric SMILES

CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.